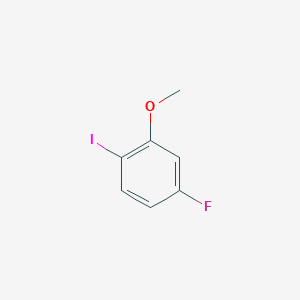

4-Fluoro-1-iodo-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-Fluoro-1-iodo-2-methoxybenzene and related compounds has been explored through various methods. One notable approach involves the automated radiosynthesis of no-carrier-added 4-[18F]fluoroiodobenzene, which is a versatile building block in 18F radiochemistry. This synthesis is achieved using commercially available precursors and results in high radiochemical yields and purity (Way & Wuest, 2014). Another method includes the one-step preparation of n.c.a. fluorine-18 labelled synthons, which are crucial for organometallic nucleophilic reagents (Gail & Coenen, 1994).

Molecular Structure Analysis

The molecular structure of fluorobenzenes, including those similar to 4-Fluoro-1-iodo-2-methoxybenzene, has been studied to understand the interactions such as C−H···F−C in their crystalline forms. These interactions are crucial for evaluating the weak acceptor capabilities of the C−F group and have implications for the physical properties of these compounds (Thalladi et al., 1998).

Chemical Reactions and Properties

4-Fluoro-1-iodo-2-methoxybenzene participates in various chemical reactions, serving as a precursor for the synthesis of radiolabeled compounds for imaging and research purposes. For instance, it has been used in the synthesis of 18F-labelled cyclooxygenase-2 (COX-2) inhibitors via the Stille reaction, highlighting its utility in creating radiotracers for positron emission tomography (PET) (Wüst et al., 2005).

Physical Properties Analysis

The physical properties of 4-Fluoro-1-iodo-2-methoxybenzene derivatives, such as their crystalline structures and interactions, have been extensively studied. The existence of C−H···F interactions in the crystal structures of fluorobenzenes impacts their melting points, solubility, and other physical characteristics important for their applications in synthesis and material science (Thalladi et al., 1998).

Chemical Properties Analysis

The chemical properties of 4-Fluoro-1-iodo-2-methoxybenzene, such as its reactivity in nucleophilic substitution reactions, are pivotal for its applications in organic synthesis. Its ability to undergo reactions with various nucleophiles makes it a valuable reagent for the introduction of fluorine-18 into organic molecules, which is essential for the development of radiopharmaceuticals (Way & Wuest, 2014).

Scientific Research Applications

Arylation of Adamantanamines

4-Fluoro-1-iodo-2-methoxybenzene has been utilized in the arylation of adamantane-containing amines via Copper(I)-catalyzed reactions. This process demonstrates the compound's versatility in contributing to the synthesis of N-arylation products, which are significant in developing pharmaceuticals and materials with enhanced properties (Averin et al., 2017).

Molecular Structure and Properties

Research on the torsional potential of the methoxy group in 4-Fluoro-1-iodo-2-methoxybenzene and similar compounds provides insights into their structure-property relationships. These findings are crucial for understanding the electronic effects of fluorine substitution in aromatic systems and can impact the design of new molecules for electronic and photonic applications (Klocker et al., 2003).

Chemoselective Reduction of Iodo-nitroaromatics

In pharmaceutical manufacturing, the chemoselective reduction of iodo-nitroaromatic compounds is a critical step. 4-Fluoro-1-iodo-2-methoxybenzene has been explored as a substrate in the continuous, multistep reduction process, showcasing its potential in the efficient synthesis of active pharmaceutical ingredients (Baramov et al., 2017).

Optical Absorption and Fluorinated Liquid Crystals

Studies on fluorinated liquid crystals have utilized derivatives of 4-Fluoro-1-iodo-2-methoxybenzene to understand their optical absorption behavior and spectral shifts in the UV region. This research contributes to the development of materials with specific light-absorbing properties, relevant for applications in displays and optical devices (Praveen & Ojha, 2014).

Molecular Ordering and Mesogens

The molecular ordering of mesogens, including those derived from 4-Fluoro-1-iodo-2-methoxybenzene, has been examined to understand their behavior in nematic and smectic phases. Such studies are fundamental for the design and optimization of liquid crystalline materials for technological applications (Ojha & Pisipati, 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that benzene derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The mode of action of 4-Fluoro-1-iodo-2-methoxybenzene involves electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways depending on their specific functional groups .

Pharmacokinetics

The compound’s molecular weight of 25203 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the cells or tissues they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-1-iodo-2-methoxybenzene. For instance, it should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . Other factors such as pH, temperature, and the presence of other substances can also influence its action and efficacy .

properties

IUPAC Name |

4-fluoro-1-iodo-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUTPUUHOAWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-iodo-2-methoxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-{[(3,4-difluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)

![5-methyl-N-phenyl-7-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2497345.png)

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)

![4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2497351.png)